molecular formula C8H14O3 B13834422 Methyl 2-ethoxy-1-methylcyclopropanecarboxylate CAS No. 344354-79-6

Methyl 2-ethoxy-1-methylcyclopropanecarboxylate

Cat. No.: B13834422
CAS No.: 344354-79-6
M. Wt: 158.19 g/mol
InChI Key: OYOWJBBUAFEMCG-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-1-methylcyclopropanecarboxylate is an organic compound with a cyclopropane ring structure. This compound is characterized by its unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethoxy-1-methylcyclopropanecarboxylate typically involves the reaction of ethyl 2-methylcyclopropanecarboxylate with methanol under acidic conditions. The reaction proceeds through esterification, where the ethyl group is replaced by a methyl group, forming the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-1-methylcyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

Methyl 2-ethoxy-1-methylcyclopropanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-1-methylcyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include enzymatic reactions that modify the ester group, leading to the formation of active intermediates.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methylcyclopropanecarboxylate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: Contains dichloro substituents, leading to different chemical properties.

Uniqueness

Methyl 2-ethoxy-1-methylcyclopropanecarboxylate is unique due to its specific ester group and the presence of both ethoxy and methyl substituents.

Properties

CAS No.

344354-79-6

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 2-ethoxy-1-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-4-11-6-5-8(6,2)7(9)10-3/h6H,4-5H2,1-3H3

InChI Key

OYOWJBBUAFEMCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC1(C)C(=O)OC

Origin of Product

United States

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